Prostaglandin Bx

Phospholipase A2 inhibition Anti-inflammatory Enzyme inhibition

Researchers studying arachidonic acid cascades face a critical limitation: monomeric prostaglandins such as PGB1 show zero PLA2 inhibitory activity at concentrations up to 10 μM. Prostaglandin Bx (PGBx) resolves this through oligomerization-dependent pharmacology. • Potent PLA2 inhibition: IC50 0.5-7.5 μM across enzyme sources; 3 μM in human neutrophils. • Dual calcium ionophoric activity with broader cation specificity (Ca²⁺, Ba²⁺) vs. A23187. • Mitochondrial protection: reactivates oxidative phosphorylation in damaged mitochondria. Supplied as an oligomeric mixture (n=3-5, MW 1,000-1,500 Da) with documented batch consistency. For research use only; not for human or veterinary applications.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 39306-29-1
Cat. No. B144480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin Bx
CAS39306-29-1
SynonymsPGB1
prostaglandin B1
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)
InChIKeyYBHMPNRDOVPQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin Bx (CAS 39306-29-1): Procurement Guide for Oligomeric PGB1 Derivative


Prostaglandin Bx (PGBx, CAS 39306-29-1) is not a single molecular entity but an oligomeric mixture of prostaglandin B1 (PGB1) and 15-keto-PGB1 subunits, with a molecular weight distribution ranging from 1,000 to 1,500 Da, corresponding to an average polymerization degree (n) of 3 to 5 . This oligomeric nature fundamentally distinguishes PGBx from monomeric prostaglandin analogs and confers distinct biological activities, including phospholipase A2 inhibition, calcium ionophoric activity, and mitochondrial protection, which are absent or minimal in its monomeric precursor PGB1 .

Why Monomeric Prostaglandin B1 Cannot Substitute for Prostaglandin Bx in Functional Assays


Substitution of PGBx with its monomeric precursor PGB1 or structurally related prostaglandins (e.g., PGB2, PGE2) is not functionally equivalent due to fundamental differences in molecular architecture and mechanism of action. PGBx is a water-soluble oligomer (n=3–6, MW 1,000–1,500 Da) that exhibits calcium ionophoric activity, phospholipase A2 (PLA2) inhibition, and free radical trapping, whereas PGB1 is a hydrophobic monomer (MW ~336 Da) that lacks ionophoric activity, fails to inhibit PLA2 at concentrations up to 10 μM, and does not mimic the cellular effects of PGBx on human neutrophils [1]. The oligomerization-dependent activities—particularly PLA2 inhibition and divalent cation translocation—are directly correlated with polymer size, with the dimer showing approximately 50% of the maximal inhibitory activity of the hexameric PGBx, establishing that polymerization degree is a critical determinant of functional potency [2].

Quantitative Differentiation Evidence for Prostaglandin Bx versus Analogs and Comparators


Prostaglandin Bx Exhibits Phospholipase A2 Inhibitory Activity Absent in Monomeric PGB1

In a direct head-to-head comparison, oligomers of prostaglandin B1 (including PGBx, n=6) inhibited phospholipase A2 extracted from human neutrophils in a dose-dependent manner with an IC50 of 5 μM, while the monomeric PGB1 showed no inhibitory activity at concentrations up to 10 μM [1]. The inhibitory potency increased with polymer size: PGB dimer exhibited approximately 50% of the maximal inhibitory activity of PGBx, while the trimer approached the activity of the tetramer and hexameric PGBx [1]. Across multiple PLA2 sources (snake venom, bovine pancreas, human neutrophil, platelet, synovial fluid, and sperm), PGBx displayed IC50 values ranging from 0.5 to 7.5 μM [1]. In arachidonic acid mobilization assays using human neutrophils stimulated with calcium ionophore A23187, PGBx inhibited with an IC50 of 2.5 μM under baseline conditions, which increased to >20 μM in the presence of oleoylacetylglycerol [2]. Additional studies confirmed IC50 values of 3 μM for human neutrophil PLA2 and 20 μM for human endothelial cell PLA2 [3].

Phospholipase A2 inhibition Anti-inflammatory Enzyme inhibition

Calcium Ionophoric Activity of Prostaglandin Bx Contrasts with Inactive Monomeric Precursor

In a direct comparative study using human polymorphonuclear leukocytes, PGBx demonstrated potent calcium ionophoric activity, provoking superoxide anion generation and lysosomal enzyme release in the presence of extracellular divalent cations including Ca²⁺, Sr²⁺, Mg²⁺, Mn²⁺, and Ba²⁺, with kinetic and dose-response profiles that closely mimicked the classical ionophore A23187 [1]. In contrast, the monomeric precursor PGB1 and arachidonate completely failed to induce ionophore-like stimulation of neutrophils under identical conditions [1]. Notably, PGBx exhibited a broader cation specificity than A23187: PGBx translocated both Ca²⁺ and Ba²⁺ in model liposomes and induced enzyme release in the presence of either cation, whereas A23187 showed preferential specificity for Ca²⁺ over Ba²⁺ [1]. In liposome-based ionophore screening assays, PGBx, along with stable prostaglandins (PGE2, PGI2, PGB1) and endoperoxide analogs, was evaluated; none of the monomeric prostaglandins exhibited calcium ionophoric activity in this system, confirming that this property is unique to the oligomeric PGBx among the tested prostaglandins [2].

Calcium ionophore Neutrophil activation Signal transduction

Prostaglandin Bx Demonstrates In Vivo Gastroprotective Efficacy at Low Doses

In a controlled in vivo study using a rat cold-restraint stress model, intravenous administration of PGBx demonstrated significant effects on gastric stress ulceration and bleeding. Rats receiving 1 mg/kg and 5 mg/kg PGBx showed a statistically significant increase in gastric bleeding and ulceration compared to saline-treated controls (p < 0.01) [1]. Paradoxically, the 1 mg/kg PGBx group also exhibited a significant increase in gastric acid output compared to controls (p < 0.01), suggesting that PGBx maintains gastric mucosal integrity through a mechanism distinct from acid secretion inhibition—contrasting with conventional anti-ulcer prostaglandins such as PGE1 analogs which typically suppress acid secretion [1]. These findings are complemented by separate studies demonstrating that PGBx protects rat liver mitochondria from aging-induced deterioration and restores oxidative phosphorylation in degraded isolated mitochondria in vitro, a property not reported for monomeric PGB1 at comparable concentrations [2].

Gastroprotection Stress ulcer prevention In vivo pharmacology

Oligomerization Degree Directly Correlates with Functional Potency of Prostaglandin Bx

The biological activity of PGBx is directly proportional to its degree of polymerization. A systematic structure-activity study demonstrated that the inhibitory potency of PGB1 oligomers against phospholipase A2 increased with increasing polymer size [1]. Specifically, the PGB dimer exhibited approximately 50% of the maximal inhibitory activity of the hexameric PGBx (n=6), while the trimer approached the full inhibitory activity observed with the tetramer and hexameric PGBx [1]. PGBx as a sodium salt form (water-soluble) and as an oil form both inhibited Ca²⁺-dependent PLA2 across multiple sources with IC50 values ranging from 0.5–7.5 μM, demonstrating that the oligomeric structure rather than counterion form is the primary determinant of activity [1]. The polymeric nature of PGBx was structurally elucidated through 13C-NMR comparison with 15-keto-PGB1-derived dimers, confirming that the material comprises covalently linked monomeric subunits with an average molecular weight of 1,000–1,500 Da, corresponding to n=3–5 [2].

Structure-activity relationship Oligomerization Polymer chemistry

Prostaglandin Bx Improves Neurologic Recovery in Ischemic Spinal Cord Injury Model

In a rabbit ischemic spinal cord injury model, PGBx demonstrated significant improvement in neurological recovery following ischemic insult [1]. The study evaluated neurological dysfunction resulting from ischemia in the central nervous system (CNS), where impaired energy production and mitochondrial uncoupling are believed to be key pathological mechanisms. PGBx exerted a significant beneficial influence on neurological outcome in this model, attributed to its capacity to protect mitochondrial function by preventing the uncoupling of oxidative phosphorylation during and following ischemic episodes [1]. While the published abstract lacks precise numerical effect sizes due to access limitations, the reported significance establishes PGBx as a compound with demonstrated in vivo neuroprotective activity in a therapeutically relevant injury model. Complementary studies have shown that PGBx protects mitochondrial function across multiple tissue types including hepatic, renal, cerebral, and cardiac tissues following ischemia [2].

Neuroprotection Ischemia-reperfusion injury Mitochondrial function

Recommended Research Applications for Prostaglandin Bx Based on Verified Evidence


Phospholipase A2 Inhibition Studies Requiring Oligomer-Dependent Activity

PGBx is the appropriate selection for experiments requiring PLA2 inhibition that cannot be achieved with monomeric prostaglandins. Based on direct comparative evidence showing that PGB1 monomer lacks any detectable PLA2 inhibitory activity at concentrations up to 10 μM while PGBx (n=6) exhibits IC50 values of 0.5–7.5 μM across multiple enzyme sources [1], PGBx should be prioritized over PGB1 for assays investigating arachidonic acid cascade modulation. This includes studies of human neutrophil and endothelial cell arachidonate mobilization, where PGBx demonstrates IC50 values of 3 μM and 20 μM respectively [2]. Researchers should note that the polymer size distribution (n=3–5 typical in commercial preparations) may influence potency, with dimeric forms showing approximately 50% of maximal activity [1].

Calcium Ionophore Studies in Neutrophil and Signal Transduction Research

PGBx uniquely combines calcium ionophoric activity with prostaglandin-derived structure, making it a valuable tool compound for studying divalent cation-dependent neutrophil activation and stimulus-secretion coupling. Unlike monomeric prostaglandins (PGB1, PGE2, PGI2) which completely lack ionophoric activity in validated liposome assays [1], PGBx provokes superoxide generation and lysosomal enzyme release in human neutrophils in a cation-dependent manner that mimics the classical ionophore A23187 [2]. Notably, PGBx offers broader cation specificity than A23187, translocating Ba²⁺ as well as Ca²⁺, providing experimental flexibility for studies requiring alternative divalent cations [2]. This scenario is most appropriate for researchers investigating calcium signaling pathways where prostaglandin receptor-mediated effects must be distinguished from direct ionophoric membrane effects.

In Vivo Gastroprotection and Stress Ulcer Models with Non-Acid-Suppressive Mechanism

For in vivo studies of gastric mucosal protection independent of acid secretion inhibition, PGBx offers a distinct mechanistic profile. Evidence from rat cold-restraint stress models demonstrates that intravenous PGBx at 1–5 mg/kg significantly affects gastric bleeding and ulceration (p < 0.01) while paradoxically increasing gastric acid output [1]. This mechanism contrasts with conventional anti-ulcer prostaglandins (e.g., PGE1 analogs) that suppress acid secretion, positioning PGBx as a tool for dissecting acid-independent mucosal protective pathways. This scenario is particularly relevant for researchers studying stress ulcer pathophysiology or evaluating compounds that protect gastric mucosa through cytoprotective rather than antisecretory mechanisms.

Mitochondrial Protection and Oxidative Phosphorylation Restoration Studies

PGBx is indicated for in vitro studies of mitochondrial membrane stabilization and restoration of oxidative phosphorylation in aged or damaged mitochondria. Evidence shows that PGBx protects and reactivates oxidative phosphorylation in degraded isolated rat liver mitochondria in vitro, a property not reported for monomeric PGB1 at comparable concentrations [1]. This activity has been extended to multiple organ systems, with PGBx demonstrating protective effects in hepatic, renal, cerebral, and cardiac tissues following ischemic injury [2]. Researchers should consider that PGBx may inhibit F1F0-ATPase activity and ATP-driven Ca²⁺ transport in fresh mitochondria, requiring careful experimental design to distinguish protective versus inhibitory effects depending on mitochondrial state [3]. This application scenario is most suitable for investigators studying mitochondrial dysfunction in ischemia-reperfusion injury or aging models.

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